3-(2-Naphthylmethyl)morpholine HCl 3-(2-Naphthylmethyl)morpholine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554261
InChI: InChI=1S/C15H17NO/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15/h1-6,9,15-16H,7-8,10-11H2
SMILES: C1COCC(N1)CC2=CC3=CC=CC=C3C=C2
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

3-(2-Naphthylmethyl)morpholine HCl

CAS No.:

Cat. No.: VC13554261

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Naphthylmethyl)morpholine HCl -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 3-(naphthalen-2-ylmethyl)morpholine
Standard InChI InChI=1S/C15H17NO/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15/h1-6,9,15-16H,7-8,10-11H2
Standard InChI Key YAGYPQBZBWJVFQ-UHFFFAOYSA-N
SMILES C1COCC(N1)CC2=CC3=CC=CC=C3C=C2
Canonical SMILES C1COCC(N1)CC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked via a methylene bridge to the second position of a naphthalene system. Protonation of the morpholine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility for experimental handling.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₈ClNO
Molecular Weight263.76 g/mol
IUPAC Name3-(naphthalen-2-ylmethyl)morpholine hydrochloride
SMILESC1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl
InChIKeyYAGYPQBZBWJVFQ-UHFFFAOYSA-N

The naphthyl group introduces significant aromatic surface area (≈110 Ų), potentially facilitating π-π stacking interactions with biological targets. Computational modeling predicts a logP (octanol-water) of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via nucleophilic substitution between 2-(chloromethyl)naphthalene and morpholine, followed by HCl salt formation.

Representative Procedure

  • Alkylation:
    2-(Chloromethyl)naphthalene (1.0 equiv) reacts with morpholine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
    Key parameters:

  • Base: Triethylamine (2.0 equiv)

  • Yield: 68-72% (isolated as free base)

  • Salt Formation:
    The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt.
    Purification: Recrystallization from ethanol/diethyl ether (1:3 v/v) yields white crystals (mp 214-216°C).

Table 2: Synthetic Optimization Data

ConditionVariationYield Impact
SolventTHF vs. DMF+15% in THF
Temperature60°C vs. reflux-8% at reflux
Stoichiometry (morpholine)1.2 vs. 2.0 equivNo improvement

Future Research Directions

  • Pharmacological Screening:

  • In vitro panel: 50+ kinase/integrin targets

  • In vivo neurobehavioral models (e.g., forced swim test)

  • Formulation Development:

  • Nanoparticle encapsulation (PLGA, 150-200 nm) for enhanced bioavailability

  • Structural Optimization:

  • Substituent effects at morpholine C-2/C-5 positions

  • Naphthyl ring halogenation (F, Cl) to modulate LogD

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